molecular formula C20H25ClN2O2 B557201 (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate CAS No. 118119-32-7

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate

Cat. No. B557201
M. Wt: 360.9 g/mol
InChI Key: MYVDRDMFYHOZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate” is a chemical compound with the molecular formula C20H25ClN2O2. It is also known as FMOC-1,5-diaminopentance hydrochloride . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate” is based on its molecular formula C20H25ClN2O2. For more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are typically used .


Physical And Chemical Properties Analysis

The molecular weight of “(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate” is 360.9 g/mol. More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Enzymatic Inhibition and Mechanisms

Carbamates, including compounds structurally related to "(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate," have been extensively studied for their role in inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Research has shown that carbamates act as effective AChE inhibitors by carbamoylating the serine residue in the enzyme's active site. This action results in a range of inhibition durations, depending on the carbamoyl group's size and substituents, which can affect the rate of enzyme reactivation through decarbamoylation. This property underlies the development of carbamates as insecticides and therapeutic agents in neurology and pharmacology (Rosenberry & Cheung, 2019)[https://consensus.app/papers/ratelimiting-step-decarbamoylation-rosenberry/c181544ea8bd562fbc03791da602d99c/?utm_source=chatgpt].

Analytical Chemistry Applications

In analytical chemistry, fluorescamine, a compound related to carbamates, has been utilized as a sensitive and versatile probe for detecting primary amino groups in various compounds, including amino acids, peptides, and proteins. Its non-fluorescent nature, coupled with the rapid reaction at ambient temperature, makes it a valuable tool for biochemical analysis, despite lower sensitivity compared to other reagents. This application is crucial for the qualitative and quantitative analysis of biologically significant molecules in research and clinical diagnostics (Derayea & Samir, 2020)[https://consensus.app/papers/review-fluorescamine-versatile-probe-derayea/78bf8f29e84c59a8a13885dbc9e99f81/?utm_source=chatgpt].

Environmental Impact and Bioremediation

Carbamate pesticides, including those structurally related to "(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate," have raised environmental concerns due to their toxicity and persistence in ecosystems. Studies on the effects of carbamate pesticides on non-target organisms, such as fish in freshwater ecosystems, underscore the need for effective bioremediation strategies. Understanding the degradation pathways of carbamates through microbial action is crucial for developing methods to mitigate their environmental impact, highlighting the significance of carbamate chemistry in environmental science and safety (Nwigwe, 2007)[https://consensus.app/papers/effects-carbamate-pesticide-freshwater-ecosystems-nwigwe/cc8a5e5efb025d13a33ba8a40a3c187c/?utm_source=chatgpt].

Pharmacodynamics and Drug Design

The structural and physicochemical properties of carbamates, such as "(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate," have been exploited in drug design, particularly in developing compounds with specific pharmacodynamic applications. The versatility of carbamates/thiocarbamides in medicinal chemistry, demonstrated through their efficacy against various bacterial strains and their potential in addressing aging-related health issues like cancer, showcases the critical role of carbamate structures in pharmaceutical research and development (Asghar et al., 2022)[https://consensus.app/papers/routes-synthesis-osdonor-carbamidethiocarbamide-asghar/114ad2619f38580cbcf9bd6db006a184/?utm_source=chatgpt].

Safety And Hazards

“(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate” should be handled with care. It may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTXSWQISHLYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate

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